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4-Hydroxybicyclo[2.2.2]octane-1-

carboxylic acid

Cat. No.: B109288 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-
Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Executive Summary
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is a unique bifunctional molecule built

upon a rigid, three-dimensional bicyclic scaffold. This structure imparts significant steric and

conformational rigidity, making it a valuable building block in medicinal chemistry and materials

science. Its strategic placement of a tertiary alcohol and a bridgehead carboxylic acid allows for

diverse chemical modifications and tailored molecular designs. This guide provides a

comprehensive overview of its core physicochemical properties, synthesis, and spectroscopic

characterization, offering field-proven insights for researchers, scientists, and drug

development professionals. We will delve into the causality behind its chemical behavior,

grounded in its structural architecture, and present self-validating experimental frameworks for

its analysis.

Introduction: The Structural and Functional
Significance
The bicyclo[2.2.2]octane (BCO) core is a highly symmetrical and conformationally constrained

hydrocarbon framework. Unlike flexible aliphatic chains, the BCO cage locks substituents into

well-defined spatial orientations. This property is of paramount importance in drug design,
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where precise positioning of pharmacophoric elements can dramatically enhance binding

affinity and selectivity for a biological target.

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (HBCO) leverages this rigid scaffold by

incorporating two key functional groups:

Bridgehead Carboxylic Acid: Placed at a C1 bridgehead position, this group is sterically

accessible for reactions like amidation or esterification. Its acidity is influenced by the

transmission of electronic effects through the rigid sigma-bond framework.

Tertiary Alcohol: Positioned at the opposing C4 bridgehead, the hydroxyl group provides a

site for hydrogen bonding and can be functionalized further, for instance, through

etherification or esterification.

This 1,4-disubstitution pattern makes HBCO an excellent candidate for use as a rigid linker or

spacer in complex molecular architectures, such as Proteolysis Targeting Chimeras

(PROTACs), where it can precisely control the distance and orientation between two different

protein-binding ligands.[1] Its application as a reagent in the synthesis of potent and selective

adenosine A1 receptor antagonists highlights its utility in constructing novel therapeutics.[2]

Molecular and Chemical Identity
A clear identification of the molecule is the foundation of all scientific investigation. The key

identifiers for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid are summarized below.

Table 1: Molecular Identifiers
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Identifier Value Source(s)

CAS Number 1127-13-5 [2][3]

Molecular Formula C₉H₁₄O₃ [2][3]

Molecular Weight 170.21 g/mol [3]

SMILES O=C(O)C12CCC(O)(CC1)CC2 [3]

InChI

InChI=1S/C9H14O3/c10-

7(11)8-1-4-9(12,5-2-8)6-3-

8/h12H,1-6H2,(H,10,11)

[4]

| InChIKey | LXQJPKMORWPZGM-UHFFFAOYSA-N |[4] |

Caption: 2D representation of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid.

Synthesis and Purification
While 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is commercially available,

understanding its synthesis provides context for potential impurities and scale-up strategies. A

common and logical approach involves the hydrolysis of a corresponding ester, such as ethyl

4-hydroxybicyclo[2.2.2]octane-1-carboxylate, which is listed as an upstream product.[2]
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Retrosynthetic Analysis

Proposed Synthetic Protocol

4-Hydroxybicyclo[2.2.2]octane-
1-carboxylic acid

Ethyl 4-hydroxybicyclo[2.2.2]octane-
1-carboxylate

Hydrolysis

Base (e.g., KOH)
or Acid (e.g., HCl)

Dissolve Ester
in Solvent

Add Aqueous Base
(e.g., KOH in H₂O/MeOH)

Heat to Reflux
(Monitor by TLC)

Acidify to pH 1-2
(e.g., with 2N HCl)

Extract with
Organic Solvent

(e.g., Ethyl Acetate)

Recrystallize from
suitable solvent

Click to download full resolution via product page

Caption: Proposed synthetic workflow for HBCO via ester hydrolysis.

Experimental Protocol: Saponification of Ethyl 4-
hydroxybicyclo[2.2.2]octane-1-carboxylate
This protocol is a representative procedure based on standard organic chemistry

transformations for ester hydrolysis.[5]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, dissolve ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in a 10:1 mixture

of methanol and water.

Saponification: Add potassium hydroxide (KOH, 1.5-2.0 eq) to the solution. Heat the mixture

to reflux.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting ester spot has been completely consumed.
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Work-up (Acidification): Cool the reaction mixture to room temperature and remove the

methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous

residue with water.

Precipitation: While stirring vigorously in an ice bath, slowly add 2N hydrochloric acid (HCl)

to the aqueous solution until the pH is between 1 and 2. A white precipitate of the carboxylic

acid should form.

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold

deionized water to remove inorganic salts.

Purification (Recrystallization): Dry the crude product. For further purification, recrystallize

the solid from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture) to

yield pure 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid as a white to off-white

crystalline solid.[6]

Causality and Trustworthiness:The choice of saponification (base-mediated hydrolysis) is often

preferred for its typically faster reaction rates and irreversible nature compared to acid-

catalyzed hydrolysis. The acidic work-up is critical to protonate the carboxylate salt

intermediate, rendering it neutral and causing it to precipitate from the aqueous solution due to

its lower solubility. Monitoring by TLC is a self-validating step to ensure the reaction has gone

to completion before proceeding to the work-up, preventing the isolation of unreacted starting

material.

Physicochemical Properties
The properties of HBCO are a direct consequence of its unique molecular structure. The data,

a mix of experimental and predicted values, are summarized below.

Table 2: Summary of Physicochemical Properties
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Property Value Type Source(s)

Appearance

Off-white to light
brown crystalline
solid

Experimental [6]

Melting Point
224-226 °C (in bomb

tube)
Experimental [2][7]

Boiling Point
322.2 ± 42.0 °C at 760

mmHg
Predicted [2][7]

Density 1.398 ± 0.06 g/cm³ Predicted [2]

pKa 4.84 ± 0.10 6.33
Predicted

Experimental
[2][6] [8]

LogP 1.1563 0.5
Predicted Predicted

(XlogP)
[3] [4]

| Solubility | Soluble in polar solvents | Inferred |[9] |

Acidity (pKa)
The pKa of a carboxylic acid is a measure of its tendency to donate a proton. The literature

presents two different values for HBCO: a predicted value of ~4.84 and an experimental value

of 6.33 for 4-substituted BCO carboxylic acids.[2][8]

Structural Influence: The pKa of a typical acyclic carboxylic acid like acetic acid is ~4.76. The

predicted pKa of 4.84 for HBCO suggests a minimal effect from the BCO scaffold.[2][6]

However, the experimental value of 6.33 suggests that the hydroxyl group at the C4 position

has a significant electron-donating effect through the rigid sigma framework, destabilizing the

carboxylate anion and making the acid weaker (higher pKa).[8] This discrepancy highlights

the importance of experimental validation over computational predictions. The rigid BCO

structure is known to effectively transmit inductive effects.

Lipophilicity (LogP)
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LogP, the logarithm of the partition coefficient between octanol and water, is a critical parameter

in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

The predicted LogP values for HBCO are around 0.5-1.16.[3][4]

Structural Contribution: This moderately low LogP value reflects a balance between the

lipophilic hydrocarbon cage and the two polar, hydrogen-bonding functional groups (–COOH

and –OH). This balance is often desirable for drug candidates, allowing for sufficient

aqueous solubility for formulation while retaining enough lipophilicity to cross cell

membranes.

Melting Point and Thermal Stability
HBCO exhibits a high melting point of 224-226 °C.[2][7]

Causality: This high value is characteristic of a rigid, symmetrical molecule capable of

forming strong intermolecular interactions in the solid state. The carboxylic acid can form

hydrogen-bonded dimers, and the hydroxyl group can participate in further hydrogen-

bonding networks. These strong, ordered interactions require significant thermal energy to

overcome, resulting in a high melting point and indicating good thermal stability.

Spectroscopic and Structural Characterization
Spectroscopic analysis provides definitive confirmation of the molecular structure. While public,

peer-reviewed spectra for this specific compound are not readily available, the expected data

can be reliably predicted based on its functional groups and the BCO framework.

Table 3: Predicted Spectroscopic Data
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Technique Feature Expected Observation

¹H NMR -COOH
Very broad singlet, ~10-12
ppm

-OH
Broad singlet, variable position

(e.g., 1-3 ppm)

BCO-H Multiplets, ~1.6-1.9 ppm

¹³C NMR C=O ~175-180 ppm

C-OH (C4) ~65-70 ppm

C-COOH (C1) ~40-45 ppm

BCO-CH₂ ~30-35 ppm

IR (cm⁻¹) O-H (acid) Very broad, ~2500-3300 cm⁻¹

O-H (alcohol) Broad, ~3200-3500 cm⁻¹

C=O (acid) Sharp, strong, ~1700 cm⁻¹

MS (EI) [M]⁺ m/z 170

[M-H₂O]⁺ m/z 152

| | [M-COOH]⁺ | m/z 125 |

Expertise & Causality in Interpretation:

NMR: The ¹H NMR spectrum is expected to be simple due to the molecule's high

symmetry. The protons on the six CH₂ groups of the BCO cage are chemically equivalent

and would likely appear as a complex multiplet. The acidic proton of the carboxylic acid is

typically very deshielded and broad. The ¹³C NMR spectrum would clearly show the four

distinct carbon environments: the carbonyl, the two bridgehead carbons (C1 and C4), and

the six equivalent methylene carbons.

IR: The infrared spectrum is dominated by the characteristic absorptions of the hydroxyl

and carboxylic acid groups. The extremely broad O-H stretch from the carboxylic acid

dimer is a hallmark feature, often overlapping with C-H stretches. The sharp, intense
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carbonyl (C=O) stretch around 1700 cm⁻¹ is unambiguous confirmation of the carboxylic

acid.

MS: Mass spectrometry would show the molecular ion peak at m/z = 170. Common

fragmentation pathways would include the loss of water (H₂O) from the tertiary alcohol to

give a peak at m/z 152, and the loss of the carboxyl radical (•COOH) to give a peak at m/z

125.

Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the

compound.

Hazard Classification: According to safety data sheets, 4-Hydroxybicyclo[2.2.2]octane-1-
carboxylic acid is classified as harmful if swallowed (Oral Acute Toxicity, Category 4), a skin

irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation

(Category 3).[7]

Handling: Use appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust.[7]

Storage: The compound is stable under recommended storage conditions. It should be

stored at room temperature in a tightly sealed container in a dry place to prevent moisture

absorption.[2][6][7]

Applications in Research and Development
The unique physicochemical properties of HBCO make it a valuable tool for advanced chemical

research.

Rigid Scaffolds in Medicinal Chemistry: The BCO core acts as a non-aromatic, rigid mimic of

a benzene ring, allowing chemists to explore three-dimensional space in structure-activity

relationship (SAR) studies without the metabolic liabilities of an aromatic ring.

PROTAC Linkers: As a bifunctional linker, HBCO can connect a warhead (ligand for a target

protein) to an E3 ligase-binding moiety.[1] Its rigidity ensures that the two ends are held at a
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fixed distance and orientation, which is a critical optimization parameter for achieving

efficient ternary complex formation and subsequent target degradation.

Materials Science: Dicarboxylic acids with rigid cores are used to synthesize specialty

polymers and metal-organic frameworks (MOFs), imparting thermal stability and defined

porosity to the resulting materials.

Conclusion
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is more than a simple chemical building

block; it is a sophisticated tool for molecular design. Its defining features—a rigid three-

dimensional scaffold, a high melting point indicative of a stable crystalline lattice, and

strategically placed functional groups—provide chemists with a reliable platform for

constructing complex and precisely organized molecular architectures. The interplay between

its lipophilic core and polar functional groups results in balanced physicochemical properties

that are advantageous for applications ranging from drug discovery to materials science. A

thorough understanding of these properties, grounded in its structural causality, is essential for

any scientist seeking to leverage this versatile compound in their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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